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Executive Summary
Copper-Gallium (Cu-Ga) alloys are pivotal materials, particularly as precursors for

Cu(In,Ga)Se₂ (CIGS) thin-film solar cells and in catalysis.[1][2] The surface composition,

chemical state, and atomic arrangement of these films dictate their performance. This

document provides a comprehensive guide to characterizing Cu-Ga thin films using the

complementary surface-sensitive techniques of X-ray Photoelectron Spectroscopy (XPS) and

Low-Energy Electron Diffraction (LEED). XPS provides quantitative elemental and chemical

state information, while LEED reveals the long-range crystallographic order of the surface. By

combining these techniques, researchers can develop a holistic understanding of the film's

surface, correlating its synthesis parameters with its fundamental properties. This guide details

the underlying principles, provides field-tested experimental protocols, and explains the logic

behind data interpretation for a robust and self-validating characterization workflow.
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Fundamental Principles: A Dual-Pronged Approach
The characterization of a bimetallic thin film requires understanding both what is on the surface

(composition and chemistry) and how it is arranged (structure). XPS and LEED are ideal for

this purpose as they are both highly surface-sensitive, probing only the top few atomic layers of

a material.[3][4]

X-ray Photoelectron Spectroscopy (XPS): This technique identifies the elemental

composition and, critically, the chemical (oxidation) states of those elements. An X-ray beam

irradiates the sample, causing the emission of core-level electrons. The kinetic energy of

these photoelectrons is measured, from which their binding energy can be calculated. This

binding energy is unique to each element and shifts based on the local chemical

environment, allowing for the differentiation of metallic Cu⁰ from oxidized Cu⁺ or Cu²⁺ states.

[5][6]

Low-Energy Electron Diffraction (LEED): This technique provides information about the

surface's crystallographic structure. A collimated beam of low-energy electrons (20-200 eV)

is directed at the sample.[7] The wavelength of these electrons is comparable to interatomic

distances, causing them to diffract off the periodic array of surface atoms.[3] The elastically

scattered electrons that interfere constructively form a diffraction pattern on a fluorescent

screen, which is essentially a map of the surface's reciprocal lattice.[8] A sharp, well-defined

pattern indicates a well-ordered, crystalline surface, while a diffuse background suggests a

disordered or amorphous structure.

The synergy between these techniques allows for a complete picture: XPS can confirm the

presence of a Cu-Ga alloy on the surface, and LEED can determine if that alloy has formed an

ordered structure, such as a (√3 × √3)R30° reconstruction, or if it exists as a disordered solid

solution.[2]

Comprehensive Experimental Workflow
A successful characterization relies on a meticulous and logical experimental sequence,

typically performed entirely within an Ultra-High Vacuum (UHV) environment to prevent surface

contamination.
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Caption: High-level workflow for Cu-Ga film characterization.
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Part A: X-ray Photoelectron Spectroscopy (XPS)
Protocol & Interpretation
Detailed XPS Protocol
This protocol assumes the use of a standard UHV XPS system equipped with a monochromatic

Al Kα X-ray source and a hemispherical electron analyzer.

Step 1: Instrument Calibration & Sample Preparation

Calibration: Ensure the spectrometer is calibrated. For conducting samples, this is often

done by setting the Cu 2p₃/₂ peak of a clean, sputtered copper foil to 932.62 eV or the Au

4f₇/₂ peak of a clean gold foil to 83.95 eV.[9] For insulating samples, the adventitious carbon

C 1s peak is set to 284.8 eV as a charge reference.[10]

Sample Mounting: Mount the Cu-Ga film on a compatible sample holder, ensuring good

electrical contact to the sample stage to minimize sample charging.

UHV Preparation: Prepare the film surface in-situ. For films deposited ex-situ and exposed to

air, this typically involves gentle sputtering with low-energy Ar⁺ ions (e.g., 500 eV) to remove

surface oxides and adventitious carbon. Causality: Aggressive sputtering can alter the

stoichiometry and induce damage; therefore, minimal sputtering is crucial.

Step 2: Data Acquisition

Survey Scan: Acquire a wide-range survey spectrum (e.g., 0-1200 eV binding energy) using

a high pass energy (e.g., 160 eV) to identify all elements present on the surface.[11] This

serves as a validation step to confirm the presence of Cu and Ga and check for

contaminants (e.g., C, O).

High-Resolution Scans: Acquire high-resolution, narrow-scan spectra for the regions of

interest using a lower pass energy (e.g., 20 eV) for better energy resolution.[9]

Cu 2p: Core region for identifying copper oxidation states.

Ga 3d or Ga 2p: Core regions for gallium. Ga 3d is often preferred due to its higher

intensity.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 12 Tech Support

http://www.xpsfitting.com/2018/12/advanced-analysis-of-copper-x-ray.html
https://www.surfacesciencewestern.com/wp-content/uploads/sia17_biesinger.pdf
https://www.kratos.com/wp-content/uploads/2024/02/MO513A-XPS-study-of-a-copper-based-biocidal-film.pdf
http://www.xpsfitting.com/2018/12/advanced-analysis-of-copper-x-ray.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14561579?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cu LMM (Auger): The X-ray induced Auger peak provides critical complementary

information for distinguishing Cu metal from Cu(I) species.[6][12]

C 1s & O 1s: To monitor surface cleanliness and oxidation.

Step 3: Data Processing & Analysis

Energy Referencing: If necessary, correct the binding energy scale for sample charging

using the C 1s peak.[10]

Background Subtraction: Apply a suitable background model (e.g., Shirley or Tougaard) to

the high-resolution spectra.

Peak Fitting (Curve Fitting): Fit the core-level peaks with appropriate synthetic peaks (e.g.,

Gaussian-Lorentzian functions) to deconvolute different chemical states.[13]

Quantification: Calculate the atomic concentrations of the surface elements using the

integrated peak areas and applying appropriate relative sensitivity factors (RSFs).

Interpreting Cu-Ga XPS Spectra
The primary challenge in Cu XPS is the small chemical shift between the Cu 2p₃/₂ peaks for

metallic copper (Cu⁰) and cuprous (Cu⁺) species, which often overlap.[13] Cupric (Cu²⁺)

species are more easily identified by their higher binding energy and strong "shake-up" satellite

features.[12]

Key Identifiers:

Cu 2p Spectrum:

Cu⁰/Cu⁺: The Cu 2p₃/₂ peak appears around 932.4 - 932.7 eV.[14][15] Distinguishing

between them from this peak alone is unreliable.

Cu²⁺: The Cu 2p₃/₂ peak is shifted to a higher binding energy (~933.6 eV) and is

accompanied by strong satellite peaks between 940-945 eV.[12][15] The absence of these

satellites rules out the presence of Cu²⁺.

Ga 3d Spectrum:
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Ga⁰: The Ga 3d₅/₂ peak for metallic gallium is typically observed around 18.5 eV.

Ga³⁺ (e.g., Ga₂O₃): The peak shifts to a higher binding energy of ~20.5-21.0 eV.

Modified Auger Parameter (Wagner Plot): To definitively distinguish Cu⁰ and Cu⁺, the

modified Auger parameter (α') is used. It is calculated as the sum of the Cu 2p₃/₂ binding

energy and the Cu LMM Auger peak kinetic energy.

α' (Cu metal) ≈ 1851.3 eV

α' (Cu₂O) ≈ 1849.1 eV This significant difference provides a robust method for chemical

state identification.[9][13]

Species Cu 2p₃/₂ BE (eV) Ga 3d₅/₂ BE (eV)
Key Features &
Notes

Cu Metal (Cu⁰) ~932.6 -
Auger Parameter (α')

≈ 1851.3 eV.[13]

Cu(I) Oxide (Cu₂O) ~932.5 -

No shake-up

satellites. Auger

Parameter (α') ≈

1849.1 eV.[13]

Cu(II) Oxide (CuO) ~933.6 -

Strong shake-up

satellites ~940-945

eV.[15]

Ga Metal (Ga⁰) - ~18.5 N/A

Ga(III) Oxide (Ga₂O₃) - ~20.5-21.0
Significant shift to

higher binding energy.

Cu-Ga Alloy +0.5 to +1.0 eV shift -

A positive shift in the

Cu 2p₃/₂ binding

energy relative to pure

Cu indicates charge

transfer from Ga to Cu

upon alloying.[14][16]
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Part B: Low-Energy Electron Diffraction (LEED)
Protocol & Interpretation
Detailed LEED Protocol
Step 1: Instrument and Sample Setup

Sample Alignment: Ensure the sample surface is oriented normal to the incident electron

beam. The sample manipulator should allow for precise positioning.

UHV Conditions: LEED is extremely surface-sensitive and requires UHV conditions (<1 x

10⁻⁹ Torr) to prevent attenuation of the electron beam and rapid contamination of the

surface.[17]

Step 2: Acquiring LEED Patterns

Initial Observation: Start with a moderate beam energy (e.g., 70-100 eV) and observe the

fluorescent screen for any diffraction spots.

Energy Variation (I-V Curves): Systematically vary the primary beam energy (from ~20 eV to

~200 eV) and record the diffraction pattern at various intervals. Causality: The intensity of the

diffraction spots varies with energy. A full analysis, known as an I-V curve analysis, can

provide precise atomic positions, though qualitative pattern analysis is more common.[17]

[18]

Image Capture: Use a camera to capture high-quality images of the LEED pattern at each

energy, ensuring the (0,0) beam (the central spot) is visible for reference if possible.

Interpreting Cu-Ga LEED Patterns
The LEED pattern is a direct representation of the surface's reciprocal lattice. The spacing

between spots is inversely proportional to the real-space lattice constants.[8][19]

(1x1) Pattern: If the LEED pattern has the same symmetry and spot spacing (when scaled

for reciprocal space) as would be expected from the bulk crystal structure, the surface is

"unreconstructed." For a film grown on a Cu(111) substrate, this would be a hexagonal

pattern.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 12 Tech Support

https://en.wikipedia.org/wiki/Low-energy_electron_diffraction
https://en.wikipedia.org/wiki/Low-energy_electron_diffraction
https://chem.libretexts.org/Bookshelves/Physical_and_Theoretical_Chemistry_Textbook_Maps/Surface_Science_(Nix)/06%3A_Overlayer_Structures_and_Surface_Diffraction/6.02%3A_Low_Energy_Electron_Diffraction_(LEED)
https://vallance.chem.ox.ac.uk/pdfs/LEEDNotes.pdf
https://fiveable.me/surface-science/unit-8/low-energy-electron-diffraction-leed-theory-practice/study-guide/FAXaIelfiTG6n4N0
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14561579?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Superstructures (Reconstruction/Alloying): The formation of an ordered surface alloy or

reconstruction leads to new periodicities, which generate additional spots in the LEED

pattern. For example, a Ga(√3 × √3)R30°–Cu(111) structure, which has been observed,

indicates that Ga atoms have formed an ordered overlayer or surface alloy with a unit cell

larger than the underlying Cu(111) substrate.[2]

Diffuse Pattern: A lack of sharp spots and a high background intensity indicate a disordered

or amorphous surface. This could mean the deposited Ga has not formed a crystalline

structure or that the annealing was insufficient to promote ordering.

XPS Analysis Provides: Elemental Composition (Cu, Ga) Chemical State (Cu⁰, Cu⁺, Ga⁰, Ga³⁺) Evidence of Alloying (Chemical Shift)

Comprehensive Surface
Characterization of

Cu-Ga Film

LEED Analysis Provides: Surface Crystallinity (Ordered vs. Amorphous) Surface Symmetry (e.g., Hexagonal) Ordered Structures (e.g., (√3x√3)R30°)

Click to download full resolution via product page

Caption: Synergistic data from XPS and LEED.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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